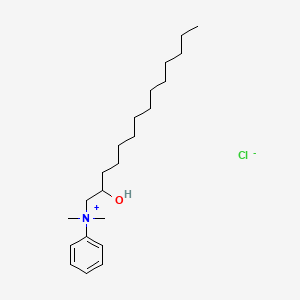
N-(2-Hydroxytetradecyl)-N,N-dimethylanilinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxytetradecyl)-N,N-dimethylanilinium chloride is a quaternary ammonium compound with a molecular formula of C23H42ClNO. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxytetradecyl)-N,N-dimethylanilinium chloride typically involves the quaternization of N,N-dimethylaniline with 2-chlorotetradecanol. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxytetradecyl)-N,N-dimethylanilinium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloride ion can be substituted with other nucleophiles, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxytetradecyl)-N,N-dimethylanilinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in cell culture studies to enhance cell membrane permeability.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products
Wirkmechanismus
The mechanism of action of N-(2-Hydroxytetradecyl)-N,N-dimethylanilinium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes and causes cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium chloride (CTAC): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride (BAC): Widely used as a disinfectant and preservative.
Dodecyltrimethylammonium chloride (DTAC): Commonly used in personal care products and as a surfactant.
Uniqueness
N-(2-Hydroxytetradecyl)-N,N-dimethylanilinium chloride is unique due to its specific hydroxyl group, which enhances its solubility and reactivity compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring high solubility and reactivity .
Eigenschaften
CAS-Nummer |
141681-95-0 |
|---|---|
Molekularformel |
C22H40ClNO |
Molekulargewicht |
370.0 g/mol |
IUPAC-Name |
2-hydroxytetradecyl-dimethyl-phenylazanium;chloride |
InChI |
InChI=1S/C22H40NO.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-22(24)20-23(2,3)21-17-14-13-15-18-21;/h13-15,17-18,22,24H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GLCXPXJJWVMDHS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCC(C[N+](C)(C)C1=CC=CC=C1)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione](/img/structure/B14285698.png)
![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)



![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)

![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)



